molecular formula C₄₆H₅₅D₉N₄O₁₂ B1162666 Rifamdin-d9

Rifamdin-d9

Cat. No.: B1162666
M. Wt: 874.08
Attention: For research use only. Not for human or veterinary use.
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Description

Rifamdin-d9 is a deuterated analog of Rifampicin (C43H58N4O12), a semisynthetic antibiotic derived from the rifamycin family . The "-d9" suffix indicates that nine hydrogen atoms in the molecule have been replaced with deuterium, a stable hydrogen isotope. This isotopic substitution is commonly employed in pharmacokinetic and metabolic studies to enhance detection accuracy in mass spectrometry, as deuterated compounds exhibit distinct mass-to-charge ratios compared to their non-deuterated counterparts. Rifamdin-d9 is primarily utilized as an internal standard in quantitative assays, enabling precise measurement of Rifampicin levels in biological matrices .

Properties

Molecular Formula

C₄₆H₅₅D₉N₄O₁₂

Molecular Weight

874.08

Synonyms

3-[[[4-(2-Methylpropyl-d9)-1-piperazinyl]imino]methyl]rifamycin;  Rifordin-d9

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Rifamdin-d9 belongs to a class of rifamycin derivatives, which include Rifampicin, Rifapentine, and Rifabutin. Below is a detailed comparison of their structural, pharmacological, and analytical properties:

Structural and Isotopic Differences

Property Rifamdin-d9 Rifampicin Rifapentine
Molecular Formula C43H49D9N4O12 (inferred) C43H58N4O12 C47H56N4O12
Molecular Weight ~831.96 (estimated) 822.953 876.97
Isotopic Labeling 9 deuterium atoms None None
Key Modifications Deuteration at select H sites Native structure Cyclopentyl substitution

Deuterated analogs often exhibit prolonged half-lives due to the kinetic isotope effect, which slows enzymatic degradation .

Pharmacokinetic and Metabolic Profiles

  • Analytical Utility: In mass spectrometry, Rifamdin-d9’s +9 Da mass shift minimizes interference from endogenous compounds, improving assay precision for Rifampicin quantification .
  • Solubility and LogP : Rifamdin-d9’s logP and solubility are expected to mirror Rifampicin’s, as isotopic substitution minimally affects these properties. Rifapentine, however, shows enhanced lipophilicity due to its cyclopentyl group, favoring tissue penetration .

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